REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([SH:6])[CH2:5][CH2:4]1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1>C1COCC1.O>[CH:3]1([S:6][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at 40° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After it had cooled
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene (3×)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified chromatographically (hexane/ethyl acetate 95:5)
|
Type
|
CUSTOM
|
Details
|
4.6 g (23.6 mmol; yield: 61%) of the product was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |